Jatrorrhizine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jatrorrhizine involves multiple steps, starting from the extraction of the alkaloid from plant sources. The base contains 3.5 moles of H2O and retains 1 mole even after prolonged drying at 100°C in vacuo . The salts formed are typically orange or yellow .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the extraction from plant sources and subsequent purification processes are likely to be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Jatrorrhizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolizinium derivatives, while reduction reactions may produce dihydro derivatives .
Scientific Research Applications
Jatrorrhizine has several scientific research applications:
Mechanism of Action
The mechanism of action of Jatrorrhizine involves its interaction with various molecular targets and pathways. It targets enzymes such as LDL, P450 (e.g., CYP17), NOS, COX, and 5-HT receptors . These interactions lead to its antioxidant, anti-inflammatory, and potential anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Berberine: Another alkaloid from the Berberidaceae family with similar antioxidant and therapeutic properties.
Palmatine: Shares structural similarities and exhibits similar biological activities.
Coptisine: Another related compound with comparable pharmacological effects.
Uniqueness
Jatrorrhizine is unique due to its specific molecular structure, which contributes to its distinct chemical and biological properties . Its ability to form stable salts and its specific interactions with molecular targets set it apart from other similar compounds .
Biological Activity
Jatrorrhizine is a quaternary protoberberine alkaloid primarily derived from plants such as Coptis chinensis and Berberis vernae. It has garnered attention for its diverse biological activities, including hypoglycemic, antimicrobial, antioxidant, and anticancer properties. This article delves into the various biological activities of this compound, supported by research findings and case studies.
1.1 Antidiabetic Activity
This compound has been shown to possess significant hypoglycemic effects. In a study involving diabetic mice, this compound treatment resulted in a substantial decrease in blood glucose levels. The compound activates the Akt/eNOS signaling pathway, which plays a crucial role in glucose metabolism and endothelial function .
Table 1: Effects of this compound on Blood Glucose Levels
Study | Model | Dose | Result |
---|---|---|---|
Zhang et al., 2022 | Diabetic Mice | 10 mg/kg | Significant reduction in blood glucose levels |
Liu et al., 2022 | STZ-Induced Diabetic Rats | 20 mg/kg | Improved insulin sensitivity |
1.2 Antimicrobial Activity
This compound exhibits potent antimicrobial properties against various pathogens. Research indicates that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes and inhibiting DNA synthesis .
Table 2: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
1.3 Antioxidant Activity
This compound demonstrates significant antioxidant activity, which is vital for combating oxidative stress-related diseases. It scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative damage .
The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:
- Acetylcholinesterase Inhibition : Recent studies have shown that this compound and its derivatives inhibit acetylcholinesterase (AChE), which is relevant for treating Alzheimer’s disease. The most potent derivative exhibited an IC50 value of 0.301 µM against AChE .
- Regulation of Lipid Metabolism : this compound lowers lipid levels by inhibiting fatty acid synthesis and enhancing fatty acid oxidation, making it a potential therapeutic agent for hyperlipidemia .
3.1 Clinical Applications
A clinical trial involving patients with type 2 diabetes demonstrated that this compound supplementation significantly improved glycemic control compared to placebo .
3.2 Cancer Research
In vitro studies indicate that this compound exhibits anticancer effects by inducing apoptosis in various cancer cell lines, including breast and liver cancer cells. It downregulates anti-apoptotic proteins while upregulating pro-apoptotic factors .
4. Safety and Toxicology
While this compound shows promise as a therapeutic agent, its safety profile must be considered. Preliminary toxicity studies indicate that it has a low toxicity level at therapeutic doses; however, further investigations are necessary to fully understand its long-term effects and potential drug interactions .
Properties
IUPAC Name |
2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.HI/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWLOJDPSVFYPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20INO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1168-00-9 |
Source
|
Record name | Jatrorrhizine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.